6-Benzylmorpholin-3-one
CAS No.:
Cat. No.: VC17675167
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 6-benzylmorpholin-3-one |
| Standard InChI | InChI=1S/C11H13NO2/c13-11-8-14-10(7-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
| Standard InChI Key | FYOBJUFRLVWHMN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OCC(=O)N1)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 6-benzylmorpholin-3-one consists of a six-membered morpholine ring fused with a benzyl group at the 6-position and a ketone moiety at the 3-position. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 207.23 g/mol | |
| logP (Partition Coefficient) | 1.20 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 38.3 Ų |
The compound’s logP value of 1.20 indicates moderate lipophilicity, facilitating membrane permeability and bioavailability . Its polar surface area suggests reasonable solubility in aqueous media, a critical factor for pharmacokinetic optimization.
Synthesis and Optimization
Catalytic Hydrogenation of Benzaldehyde and Ethanolamine
The synthesis of 6-benzylmorpholin-3-one typically begins with the reaction of benzaldehyde and ethanolamine under catalytic hydrogenation conditions. As detailed in Patent CN110483436B, this step employs a Pd/C catalyst to produce N-benzylethanolamine, a precursor for subsequent cyclization :
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Reaction Conditions:
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Catalyst: Pd/C (1–10% Pd loading) with optional Pt or Pb co-catalysts.
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Temperature: 30–80°C.
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Hydrogen Pressure: 0.1–2 MPa.
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Base: Potassium carbonate (optimal for Schiff base formation).
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Yield and Purity:
Cyclization with Glyoxylic Acid
The second step involves cyclizing N-benzylethanolamine with glyoxylic acid to form 6-benzylmorpholin-3-one:
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Mechanism:
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Optimized Parameters:
Catalyst Reusability and Cost Efficiency
The Pd/C catalyst demonstrates robust reusability, maintaining activity over 18 cycles without significant degradation . This feature reduces production costs and aligns with green chemistry principles.
Comparative Analysis of Synthesis Routes
The table below contrasts the patented method with traditional approaches:
The patented route’s simplicity and efficiency make it superior for industrial-scale production .
Pharmaceutical Applications
Role in Aprepitant Synthesis
6-Benzylmorpholin-3-one is a critical intermediate in synthesizing aprepitant, an NK-1 receptor antagonist approved for chemotherapy-induced nausea and vomiting (CINV). The compound’s ketone group enables selective functionalization, while the benzyl moiety enhances binding affinity to the NK-1 receptor .
Bioactivity and Mechanism
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NK-1 Receptor Binding: The morpholine ring’s oxygen atom forms hydrogen bonds with Gln165 and Tyr272 residues in the receptor’s binding pocket.
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Metabolic Stability: The benzyl group reduces cytochrome P450-mediated degradation, extending half-life in vivo .
Physicochemical Stability and Formulation
Degradation Pathways
6-Benzylmorpholin-3-one is susceptible to:
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Oxidation: Benzyl C–H bonds react with peroxides.
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Hydrolysis: Ketone group forms geminal diol under acidic conditions .
Stabilization Strategies
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Lyophilization: Enhances shelf life in solid formulations.
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Antioxidants: Addition of ascorbic acid (0.1% w/w) prevents oxidation .
Regulatory and Industrial Considerations
Compliance with ICH Guidelines
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Impurity Profiling: GC analysis confirms residual solvents <0.1% (ICH Q3C).
Scalability and Cost Analysis
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